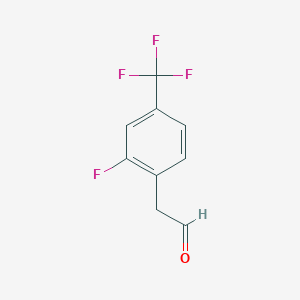

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6F4O It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing fluoro and trifluoromethyl groups.

Biology: The compound can be used in the study of biochemical pathways and interactions involving fluoro and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These groups can enhance the compound’s stability and bioavailability, making it a valuable intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

- 2-(3-(Trifluoromethyl)phenyl)acetaldehyde

- 2-(2-Bromophenyl)acetaldehyde

- 3-Phenylpropionaldehyde

Uniqueness

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions, making it distinct from other similar compounds. The combination of these groups with the acetaldehyde moiety provides unique chemical properties that can be leveraged in various applications.

Biological Activity

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorine atom and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C9H8F4O, with a molecular weight of approximately 188.15 g/mol. The presence of highly electronegative fluorine atoms enhances its biological activity and stability, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against several bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have reported significant inhibitory effects, suggesting its utility as an antimicrobial agent .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Similar compounds with trifluoromethyl groups have been noted for their ability to modulate inflammatory responses in cellular models .

- Interaction with Enzymes : The trifluoromethyl group is known to enhance interactions with biological targets, including enzymes and receptors. This property may improve the compound's efficacy in inhibiting specific metabolic pathways .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Hydrogen Bonding Interactions : The trifluoromethyl group enhances the compound's ability to form hydrogen bonds with proteins, potentially increasing its binding affinity to target enzymes .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with membrane receptors, thereby altering gene expression and cellular metabolism. This interaction could lead to significant changes in cellular responses to stimuli.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Applications : A study reported that derivatives of this compound exhibited potent antistaphylococcal activity, with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .

- Inflammatory Disease Models : In preclinical models of inflammation, the compound demonstrated a capacity to downregulate pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic agent.

- Docking Studies : Molecular docking studies suggested that the compound interacts favorably with active sites of key enzymes involved in metabolic pathways, supporting its role as an enzyme inhibitor .

Properties

Molecular Formula |

C9H6F4O |

|---|---|

Molecular Weight |

206.14 g/mol |

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]acetaldehyde |

InChI |

InChI=1S/C9H6F4O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,4-5H,3H2 |

InChI Key |

IWIOYIVYJRLIEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.